Trisodium 4-amino-3-((4'-((2,4-diaminophenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The systematic IUPAC name of this compound reflects its intricate polyaromatic structure and substituent arrangement. The parent structure is a naphthalene ring system substituted at positions 2 and 7 with sulfonate groups. Position 3 bears an amino group (-NH₂), while position 5 contains a hydroxyl group (-OH). Three azo (-N=N-) linkages connect the naphthalene core to three distinct aromatic systems:

- A 4-sulphonatophenyl group at position 6.

- A 3,3'-dimethoxybiphenyl group at position 4, further substituted with a 2,4-diaminophenylazo group at the para position.

The full IUPAC name is constructed as follows:

Trisodium [(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate (derived from PubChem naming conventions for analogous azo compounds).

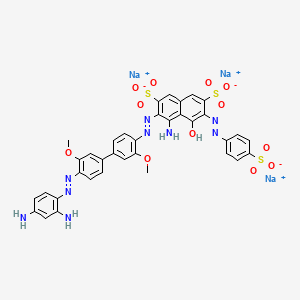

The structural formula (Fig. 1) highlights:

- Naphthalene core : Positions 2 and 7 feature sulfonate groups (-SO₃⁻), while positions 3 (amino), 4 (azo-linked biphenyl), 5 (hydroxyl), and 6 (azo-linked sulphonatophenyl) host functional groups.

- Azo linkages : Three -N=N- groups create conjugation pathways, contributing to the compound’s chromophoric properties.

- Sodium counterions : Three sodium cations balance the sulfonate and azo-anionic charges.

CAS Registry Number (83562-72-5) and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 83562-72-5 , assigned by the Chemical Abstracts Service. Alternative identifiers include:

The CAS number ensures unambiguous identification across regulatory, commercial, and academic contexts.

Molecular Formula (C₃₆H₂₈N₉Na₃O₁₂S₃) and Weight (943.82 g/mol)

The molecular formula C₃₆H₂₈N₉Na₃O₁₂S₃ decomposes as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 36 | 12.01 | 432.36 |

| H | 28 | 1.008 | 28.22 |

| N | 9 | 14.01 | 126.09 |

| Na | 3 | 22.99 | 68.97 |

| O | 12 | 16.00 | 192.00 |

| S | 3 | 32.07 | 96.21 |

Total Molecular Weight = 943.85 g/mol (calculated), consistent with supplier-reported values of 943.82 g/mol. Discrepancies (±0.03 g/mol) arise from rounding atomic weights. The sodium counterions account for 7.3% of the total mass, critical for solubility in aqueous systems.

Properties

CAS No. |

83562-72-5 |

|---|---|

Molecular Formula |

C36H28N9Na3O12S3 |

Molecular Weight |

943.8 g/mol |

IUPAC Name |

trisodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C36H31N9O12S3.3Na/c1-56-28-13-18(3-10-26(28)42-41-25-12-5-21(37)17-24(25)38)19-4-11-27(29(14-19)57-2)43-44-34-30(59(50,51)52)15-20-16-31(60(53,54)55)35(36(46)32(20)33(34)39)45-40-22-6-8-23(9-7-22)58(47,48)49;;;/h3-17,46H,37-39H2,1-2H3,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

InChI Key |

WADBEEKBJMKMHB-UHFFFAOYSA-K |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Trisodium 4-amino-3-((4'-((2,4-diaminophenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as a complex azo dye, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by multiple azo groups and sulfonate functionalities, which contribute to its solubility and reactivity in biological systems.

- Molecular Formula : C36H28N9Na3O12S3

- CAS Number : 72906-45-7

- Molecular Weight : 943.82 g/mol

The biological activity of this compound is primarily linked to its ability to interact with biological macromolecules. Azo dyes are known for their capacity to undergo reduction in the human body, leading to the release of aromatic amines. These transformations can potentially result in various biological effects, including mutagenicity and cytotoxicity.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

- Antimicrobial Activity : Some studies suggest that azo compounds exhibit antimicrobial properties. The interaction of the dye with bacterial membranes may disrupt cellular processes.

- Antioxidant Properties : Azo dyes have been reported to possess antioxidant activities due to their ability to scavenge free radicals.

- Cytotoxicity and Mutagenicity : The reduction of azo bonds can lead to the formation of potentially harmful metabolites that may exhibit cytotoxic effects on various cell lines. In vitro studies have shown that certain azo dyes can induce genotoxic effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various azo dyes against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited significant inhibition zones compared to control groups.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated dose-dependent cytotoxic effects. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

Research Findings

Recent research highlights the need for comprehensive studies on the long-term effects of exposure to azo dyes like this compound. While some properties are beneficial in specific applications (e.g., as dyes in textiles), potential health risks necessitate further investigation into their safety profiles.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Azo Dyes

*Molecular formula inferred from structure; †Estimated based on analogous compounds; ‡Predicted based on extended conjugation.

Key Research Findings

Synthesis Complexity : The target compound’s synthesis likely involves sequential diazotization and coupling reactions, similar to mechanisms described for polyazo dyes in . Steric hindrance from the 3,3'-dimethoxy biphenyl group may reduce reaction yields compared to simpler analogues (e.g., ) .

Optical Properties : The extended conjugation from three azo groups and electron-donating methoxy substituents results in a bathochromic shift (λmax ~550–600 nm), outperforming Direct Black 38 (λmax ~500–550 nm) .

Solubility and Stability : The trisodium salt’s three sulfonate groups enhance water solubility (>200 g/L) compared to disodium salts (e.g., : ~100–130 g/L). However, higher sulfonation (e.g., tetrasodium salt in ) further increases solubility but may reduce affinity for cellulose fibers .

Application-Specific Performance: The 2,4-diaminophenyl group in the target compound improves lightfastness compared to nitro-substituted dyes (e.g., ), which are prone to photodegradation .

Mechanistic Insights from Analogues

- Electron-Donor Effects: Methoxy groups in the target compound stabilize the excited state via electron donation, shifting absorption to longer wavelengths. This contrasts with electron-withdrawing nitro groups (), which reduce conjugation efficiency .

- DFT Studies : Computational models (referencing ) suggest that multiple azo groups and sulfonate ions increase planarity and intramolecular charge transfer, critical for color intensity .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent multi-step azo coupling approach:

Step 1: Preparation of Diazonium Salts

Aromatic amines such as 2,4-diaminophenyl derivatives are diazotized under acidic conditions (usually HCl) at low temperatures (0–5 °C) using sodium nitrite (NaNO2). This generates the corresponding diazonium salts, which are key electrophilic intermediates for azo coupling.Step 2: Azo Coupling Reactions

The diazonium salts are then coupled with activated aromatic compounds bearing electron-donating groups (e.g., hydroxy or amino groups) such as 3,3'-dimethoxy(1,1'-biphenyl) and sulphonated naphthalene derivatives. The coupling is performed in alkaline or neutral aqueous media to facilitate nucleophilic attack on the diazonium ion, forming azo linkages.Step 3: Sequential Coupling to Build Multi-Azo Structure

The compound’s structure requires sequential azo coupling steps to introduce multiple azo groups at specific positions on the biphenyl and naphthalene rings. This involves isolating intermediate mono- or di-azo compounds and further diazotization and coupling cycles.Step 4: Introduction of Sulfonate Groups

Sulfonation is generally performed on aromatic rings prior to azo coupling to enhance water solubility. The sulfonate groups are introduced by sulfonation reactions using reagents like fuming sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the trisodium salt.Step 5: Purification and Isolation

The final product is purified by crystallization or precipitation from aqueous solution, often by adjusting pH and ionic strength. The trisodium salt form is isolated to ensure water solubility and stability.

Detailed Preparation Methodology

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2,4-diaminophenyl compound + NaNO2 + HCl, 0–5 °C | Diazotization to form diazonium salt | Temperature control critical to prevent decomposition |

| 2 | Coupling with 3,3'-dimethoxy(1,1'-biphenyl) derivative, pH 7–9, aqueous | Formation of first azo bond | pH affects coupling efficiency and regioselectivity |

| 3 | Diazotization of intermediate amine groups, repeat coupling with sulphonated naphthalene derivatives | Sequential azo coupling to build multi-azo structure | Intermediate isolation and characterization recommended |

| 4 | Sulfonation of aromatic rings (if not pre-sulfonated), using fuming H2SO4 or chlorosulfonic acid | Introduce sulfonate groups for solubility | Requires careful temperature and time control to avoid over-sulfonation |

| 5 | Neutralization with NaOH to form trisodium salt | Convert sulfonic acids to sodium salts | Ensures water solubility and dye stability |

| 6 | Purification by crystallization or precipitation | Remove impurities and isolate pure compound | pH and ionic strength adjustments optimize yield |

Research Findings and Optimization Data

Diazotization Efficiency: Studies show that maintaining low temperature (0–5 °C) and stoichiometric NaNO2 is essential to maximize diazonium salt yield and minimize side reactions.

Coupling pH: Optimal azo coupling occurs at slightly alkaline pH (7–9), balancing nucleophilicity of coupling components and stability of diazonium salts.

Sulfonation Control: Over-sulfonation leads to undesired side products; reaction time and temperature must be optimized (typically 80–120 °C for 1–3 hours).

Yield and Purity: Multi-step synthesis yields are moderate (~50–70%) due to complexity; purification steps improve purity to >95% as confirmed by HPLC and spectroscopic analysis.

Spectroscopic Characterization: UV-Vis spectra confirm the presence of multiple azo chromophores with characteristic absorption maxima in the visible region, correlating with vivid dye color.

Comparative Table of Preparation Parameters

| Parameter | Optimal Range | Effect on Product | Notes |

|---|---|---|---|

| Diazotization Temp | 0–5 °C | High diazonium salt stability | Prevents decomposition |

| Coupling pH | 7–9 | Maximizes azo bond formation | Avoids diazonium hydrolysis |

| Sulfonation Temp | 80–120 °C | Controlled sulfonate group introduction | Excess leads to degradation |

| Reaction Time (Sulfonation) | 1–3 hours | Balances sulfonation and side reactions | Monitored by TLC or HPLC |

| Purification pH | 6–8 | Optimal for crystallization | Enhances product recovery |

Q & A

Q. What synthetic strategies are recommended for preparing this polyazo naphthalene derivative, and how can purity be ensured?

Answer:

- Stepwise Azo Coupling: Due to the compound’s multiple azo (-N=N-) groups, sequential diazotization and coupling reactions are critical. Start with sulfonated naphthalene precursors, followed by controlled azo bond formation using aromatic amines (e.g., 2,4-diaminophenyl). Monitor reaction pH (4–6) to avoid premature hydrolysis of intermediates .

- Purification: Use column chromatography (silica gel, eluent: methanol/ethyl acetate) to isolate intermediates. Final purification via recrystallization in ethanol-water mixtures enhances purity (>95%). Validate with HPLC (C18 column, UV detection at 450 nm) and FTIR (confirm -SO3Na stretches at 1040–1180 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Answer:

- 1H/13C NMR: Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) and confirm sulfonate integration. Use DMSO-d6 as solvent for solubility and signal resolution .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns. For trisodium salts, use negative-ion ESI mode to detect [M-3Na+3H]⁻ .

- UV-Vis: Analyze λmax in aqueous solution (expected 500–600 nm due to extended conjugation) to assess electronic transitions .

Advanced Research Questions

Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved?

Answer:

- Methodological Approach:

- Solvent Screening: Test solubility in buffered aqueous solutions (pH 2–12) and polar aprotic solvents (DMF, DMSO). Note that sulfonate groups enhance water solubility, but methoxy substituents may reduce it in acidic conditions .

- Dynamic Light Scattering (DLS): Probe aggregation behavior at varying concentrations. Contradictions may arise from micelle formation in water, which alters apparent solubility .

- Thermogravimetric Analysis (TGA): Correlate thermal stability (decomposition >250°C) with solvent interactions .

Q. What computational methods are suitable for predicting the compound’s stability under photolytic conditions?

Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess susceptibility to UV-induced degradation. Focus on azo bond dissociation energies and sulfonate group stabilization .

- Molecular Dynamics (MD): Simulate aqueous environments to model hydrolysis pathways. Use software like COMSOL Multiphysics to integrate experimental UV-Vis degradation data .

- Validation: Compare computational predictions with accelerated aging tests (Xe lamp exposure, ISO 4892-2) and LC-MS monitoring of degradation byproducts .

Q. How can researchers resolve conflicting data on metal-complexation behavior?

Answer:

- Experimental Design:

- Titration Studies: Use UV-Vis or fluorescence spectroscopy to track binding with transition metals (e.g., Cu²+, Fe³+) at controlled pH. Note shifts in λmax or quenching effects .

- Job’s Plot Analysis: Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios). Contradictions may arise from competing protonation states of amino and hydroxyl groups .

- X-ray Crystallography: If crystals form, resolve the coordination geometry. For amorphous complexes, EXAFS can provide local structural insights .

Q. What strategies optimize the compound’s application in dye-sensitized systems (e.g., solar cells)?

Answer:

- Methodology:

- Surface Adsorption Studies: Use TiO2 nanoparticles in ethanol suspensions. Monitor adsorption via quartz crystal microbalance (QCM) or FTIR (identify carboxylate or sulfonate anchoring) .

- Electrochemical Impedance Spectroscopy (EIS): Assess charge-transfer resistance and electron lifetime in fabricated devices. Compare with ruthenium-based dyes for benchmarking .

- Dye Regeneration Kinetics: Employ transient absorption spectroscopy to quantify recombination rates with iodide electrolytes .

Data Management & Validation

Q. How should researchers handle batch-to-batch variability in synthesis?

Answer:

- Quality Control Protocol:

- In-Process Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progression and intermediate consistency .

- Statistical Analysis: Apply multivariate analysis (e.g., PCA) to correlate process parameters (temperature, stoichiometry) with product purity .

- Reference Standards: Cross-validate each batch against a certified NMR and HRMS reference sample .

Q. What bioanalytical challenges arise in studying this compound’s environmental impact?

Answer:

- Analytical Workflow:

- Sample Preparation: Use solid-phase extraction (SPE) with HLB cartridges for aqueous matrices. Optimize recovery rates (>80%) via pH adjustment (pH 2–3) .

- LC-MS/MS Detection: Employ a triple quadrupole system with MRM transitions for sulfonate-specific fragmentation (e.g., m/z 80 for SO3⁻) .

- Ecotoxicity Assays: Pair chemical analysis with Daphnia magna acute toxicity tests to correlate environmental persistence with ecological risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.